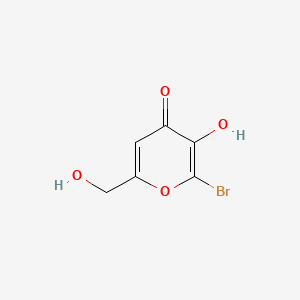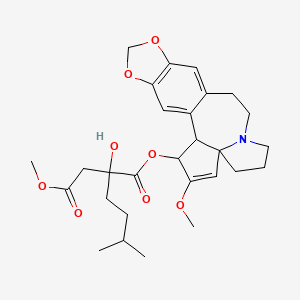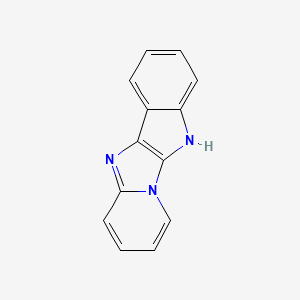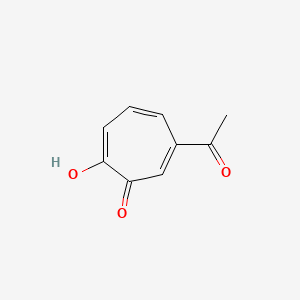
6-Acetyl-2-hydroxycyclohepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-2-hydroxycyclohepta-2,4,6-trien-1-one is a natural product found in Thujopsis dolabrata with data available.
Scientific Research Applications
Palladium-Catalyzed Intramolecular Cyclization
6-Acetyl-2-hydroxycyclohepta-2,4,6-trien-1-one, due to its structural features, is a candidate for palladium-catalyzed intramolecular cyclization. This process can result in the formation of cyclohexanone and cycloheptenone derivatives, which are significant in organic synthesis and pharmaceutical research (Goddard et al., 1995).
Synthesis of Tri- and Tetracycle Compounds
In the synthesis of complex organic compounds, reactions involving 6-Acetyl-2-hydroxycyclohepta-2,4,6-trien-1-one can lead to the formation of tricyclic and tetracyclic compounds. Such synthetic routes are crucial in the development of new materials and bioactive molecules (Pyrko et al., 2014).
Mechanistic Implications in C-C Cleavage Reactions
The compound shows potential in elucidating the mechanisms of C-C cleavage reactions. Such reactions are pivotal in understanding various biochemical and catalytic processes (Eley et al., 2001).
Study of Molecular Structure and Interactions
The molecular structure of derivatives of 6-Acetyl-2-hydroxycyclohepta-2,4,6-trien-1-one has been analyzed to understand intermolecular interactions like hydrogen bonds and π–π interactions. This is critical in the field of crystallography and material science (Kubo et al., 2007).
Metal-Binding Pharmacophore Coordination
Studies have investigated the coordination of 6-Acetyl-2-hydroxycyclohepta-2,4,6-trien-1-one derivatives to metal ions in metalloenzymes. This research is significant in bioinorganic chemistry, particularly in the design of enzyme inhibitors (Dick et al., 2017).
Oxidative Radical Additions
The compound is used in studies involving manganese(III) acetate catalyzed oxidative radical additions. This research has implications in the field of radical chemistry and synthesis of complex organic molecules (Fındık & Ceylan, 2011).
Photochemistry Studies
The compound's derivatives are studied in photochemical reactions, providing insights into reaction mechanisms under light exposure. This is crucial in fields like photophysics and photochemistry (UshiyamaHidehiko et al., 1977).
Synthesis of Cyclohepta[b]pyran Derivatives
The compound plays a role in the synthesis of cyclohepta[b]pyran derivatives, which are important in medicinal chemistry and drug discovery (Azizian et al., 2011).
properties
CAS RN |
1738-16-5 |
|---|---|
Product Name |
6-Acetyl-2-hydroxycyclohepta-2,4,6-trien-1-one |
Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
6-acetyl-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C9H8O3/c1-6(10)7-3-2-4-8(11)9(12)5-7/h2-5H,1H3,(H,11,12) |
InChI Key |
YXAHHYHNIJIRDA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=O)C(=CC=C1)O |
Canonical SMILES |
CC(=O)C1=CC(=O)C(=CC=C1)O |
synonyms |
4-acetyltropolone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



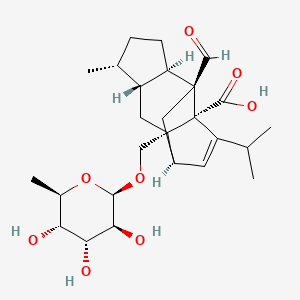
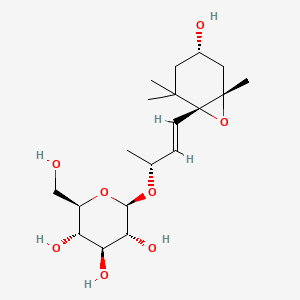
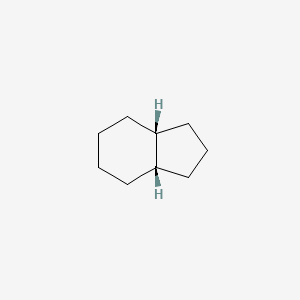
![N-tert-butyl-2-(2-furanyl)-2-[[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]-(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B1200224.png)
![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)-1-(3-pyridinylmethyl)urea](/img/structure/B1200225.png)
![3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1200227.png)
![1-(1,3-Benzodioxol-5-yl)-2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)ethanol](/img/structure/B1200229.png)
![4-Chlorobenzoic acid 2-(2-amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl ester](/img/structure/B1200231.png)
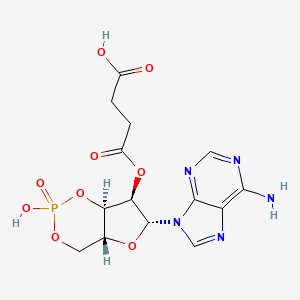
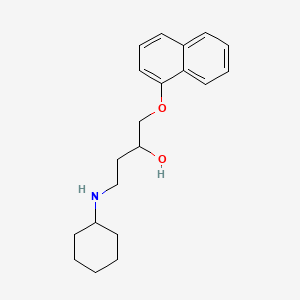
![7-Oxabicyclo[4.1.0]hept-3-ene](/img/structure/B1200238.png)
